molecular formula C20H24N2O4S B497981 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 898641-79-7

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497981
CAS No.: 898641-79-7
M. Wt: 388.5g/mol
InChI Key: WGGGTXJLDFCNBX-UHFFFAOYSA-N
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Description

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group attached to a diethoxy-methylphenyl ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:

  • Formation of the Sulfonyl Intermediate: : The initial step involves the sulfonylation of 2,5-diethoxy-4-methylphenyl with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction is usually carried out at low temperatures to prevent side reactions.

  • Imidazole Ring Formation: : The sulfonyl intermediate is then reacted with phenyl-substituted imidazole precursors under acidic or basic conditions to form the final product. Common reagents for this step include imidazole, phenylhydrazine, and suitable catalysts like Lewis acids.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to improved efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole
  • 2,5-dimethoxy-4-methylamphetamine (DOM)

Uniqueness

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its diethoxy substitution pattern and sulfonyl-imidazole framework make it a versatile molecule for various applications.

Properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-25-17-14-19(18(26-5-2)13-15(17)3)27(23,24)22-12-11-21-20(22)16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGGTXJLDFCNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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